1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
Description
Chemical Structure: The compound features a bicyclo[2.2.1]heptane (norbornane) moiety attached to the 1-position of a 3-methylpyrazol-5-amine scaffold. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol, and CAS number 1432680-01-7 . The bicyclic system imparts rigidity and steric bulk, which can influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7-4-11(12)14(13-7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEHGOAUPAWEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205936 | |
| Record name | 1H-Pyrazol-5-amine, 1-bicyclo[2.2.1]hept-2-yl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-01-7 | |
| Record name | 1H-Pyrazol-5-amine, 1-bicyclo[2.2.1]hept-2-yl-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 1-bicyclo[2.2.1]hept-2-yl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl isocyanate with appropriate amines. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields . Another method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole, which also provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, a study demonstrated that pyrazole-based compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The bicyclic structure of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine may enhance its binding affinity to biological targets due to its unique spatial configuration.
Neuroprotective Effects
Research has suggested that pyrazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers presents a promising avenue for therapeutic development.
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's stability and resistance to environmental factors.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties. Such complexes could be utilized in various catalytic processes, including organic synthesis and environmental remediation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrazole Derivatives | Investigated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation at low concentrations |
| Neuroprotective Properties of Pyrazole Compounds | Assessed the impact on oxidative stress in neuronal cells | Showed reduction in reactive oxygen species (ROS) levels |
| Synthesis of Novel Polymers Using Bicyclic Amines | Developed new polymeric materials incorporating bicyclic amines | Enhanced thermal stability and mechanical strength observed |
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bicycloheptane-Pyrazole Derivatives
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine (CAS 1251112-89-6)
- Structure : The bicycloheptane is attached to the pyrazole’s 1-position, but the methyl group is at the 3-position of the pyrazole ring instead of the 5-amine group.
- Molecular Formula : C₁₁H₁₇N₃ (same as target compound, but positional isomer).
- Key Differences: The amine group’s position (5- vs. This positional isomerism may lead to divergent solubility and reactivity profiles .
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1218586-88-9)
- Structure : A methylene bridge links the bicycloheptane to the pyrazole’s 3-position.
- Molecular Formula : C₁₂H₁₉N₃ (higher molecular weight due to the additional CH₂ group).
- This compound is discontinued, suggesting synthesis challenges or stability issues .
Heterocyclic Derivatives with Bicycloheptane Modifications
2-{bicyclo[2.2.1]heptan-2-ylmethyl}-1H-1,3-benzodiazol-5-amine
- Structure : Bicycloheptane is connected via a methylene group to a benzodiazole ring.
- Molecular Formula : C₁₅H₁₉N₃ (MW: 241.33 g/mol ).
- Key Differences: The benzodiazole core replaces the pyrazole, introducing aromaticity and additional hydrogen-bond acceptors (N atoms).
2-{bicyclo[2.2.1]heptan-2-ylmethyl}-1,3-benzoxazol-5-amine
- Structure : Similar to the benzodiazole derivative but with an oxygen atom in the heterocycle.
- Molecular Formula : C₁₅H₁₈N₂O (MW: 242.32 g/mol ).
Functional Group Variations in Bicycloheptane Derivatives
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl
- Structure : A primary amine and carboxylic acid group are attached to the bicycloheptane.
- Molecular Formula: C₈H₁₃NO₂·HCl (MW: 191.65 g/mol).
- Key Differences: The carboxylic acid introduces polarity, making this compound more water-soluble than the target pyrazole derivative. Such derivatives are often used as rigid amino acid analogs in drug design .
Physicochemical and Functional Comparisons
Hydrogen-Bonding and Crystal Packing
The 5-amine group in the target compound enables hydrogen-bond donation, critical for crystal packing (as per Etter’s graph-set analysis ) and biological target interactions.
Tabulated Comparison of Key Compounds
Biological Activity
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine, with the molecular formula and a molecular weight of 191.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antibacterial effects, drawing from various studies and case reports.
- IUPAC Name : 2-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine
- Chemical Structure :
- SMILES : CC1=NN(C(=C1)N)C2CC3CCC2C3
- InChI Key : CDEHGOAUPAWEND-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of pyrazole derivatives by targeting various pathways involved in cancer progression.
- Mechanism of Action : Pyrazole compounds have been shown to inhibit key proteins involved in tumor growth, such as BRAF(V600E), EGFR, and Aurora-A kinase. These interactions lead to reduced cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles have been highlighted in various studies, indicating their potential as therapeutic agents for inflammatory diseases.
- Key Findings : Pyrazole derivatives have been reported to reduce inflammatory markers and inhibit the activity of pro-inflammatory cytokines, which play a crucial role in chronic inflammation .
Antibacterial Activity
Research has also explored the antibacterial properties of pyrazole derivatives.
- Activity Spectrum : Some pyrazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Case Study 1: Antitumor Efficacy
In a study focusing on breast cancer, several pyrazole derivatives were tested for their cytotoxic effects on MCF-7 cells. The results indicated that specific compounds showed enhanced efficacy when combined with conventional chemotherapy agents like doxorubicin, suggesting a potential for combination therapies in clinical settings .
Case Study 2: In Vivo Studies
In vivo studies on the compound's pharmacokinetic profile demonstrated promising results regarding its stability and bioavailability when administered orally. The compound maintained effective plasma concentrations over time, supporting its potential as an oral therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
